

# Preparation of CTTHWGFTLC-conjugated liposomes for drug delivery

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: CTTHWGFTLC, CYCLIC

Cat. No.: B15578540

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## Application Note & Protocol

Topic: Preparation and Characterization of CTTHWGFTLC-Conjugated Liposomes for Targeted Drug Delivery

Audience: Researchers, scientists, and drug development professionals involved in nanomedicine and targeted cancer therapy.

## Introduction

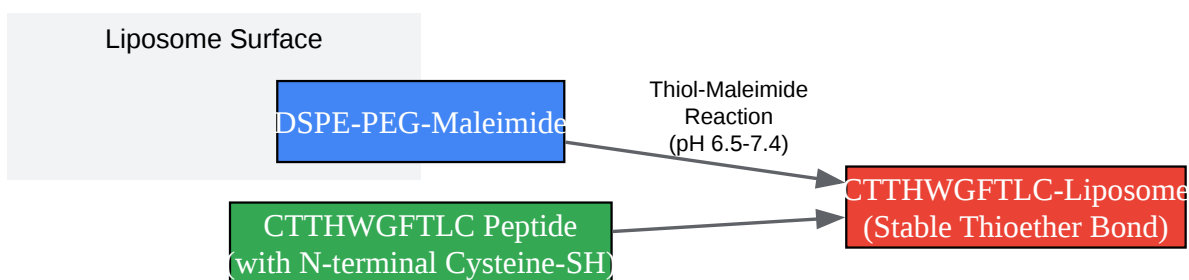
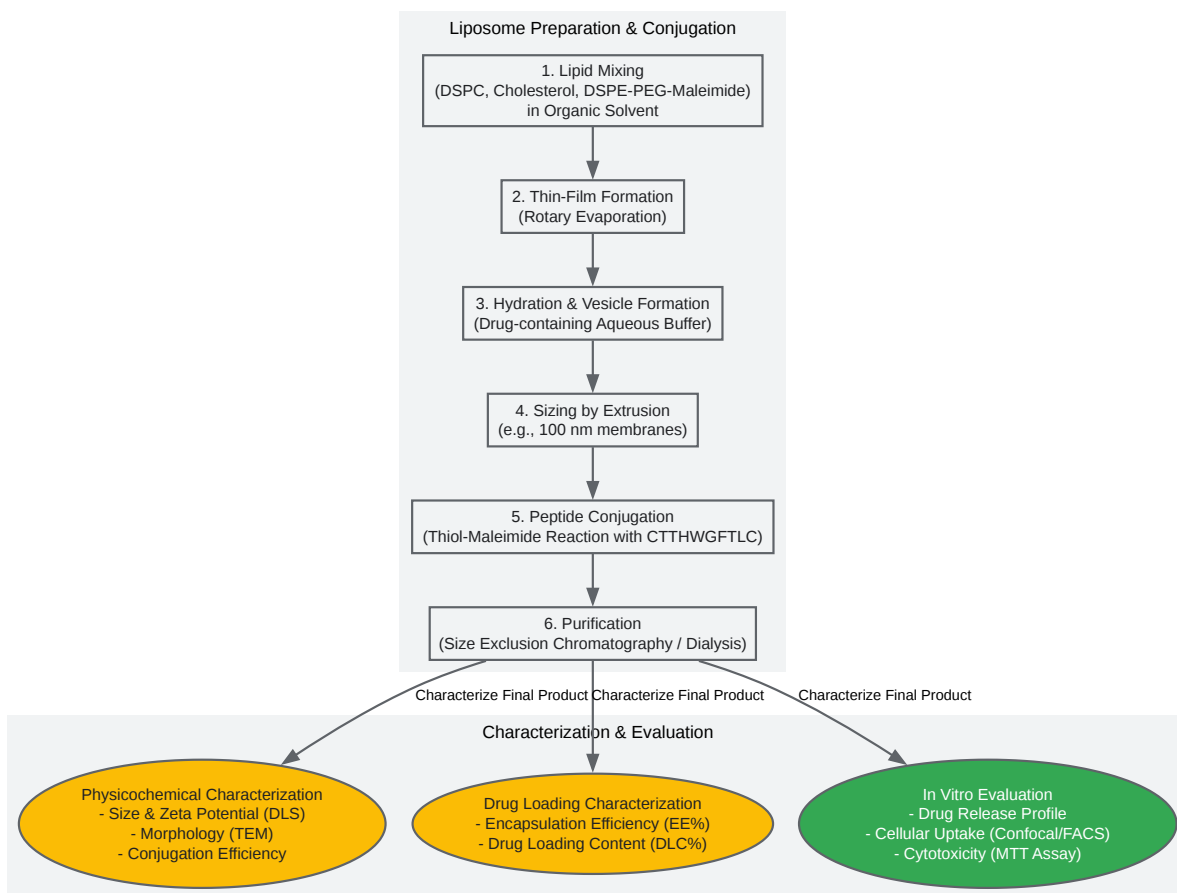
Liposomes are versatile, self-assembled vesicular nanocarriers composed of a lipid bilayer enclosing an aqueous core. Their biocompatibility, biodegradability, and ability to encapsulate both hydrophilic and hydrophobic drugs make them ideal vehicles for drug delivery.[1][2][3] To enhance therapeutic efficacy and reduce off-target toxicity, liposomes can be surface-functionalized with targeting ligands that specifically recognize and bind to receptors overexpressed on diseased cells.[1]

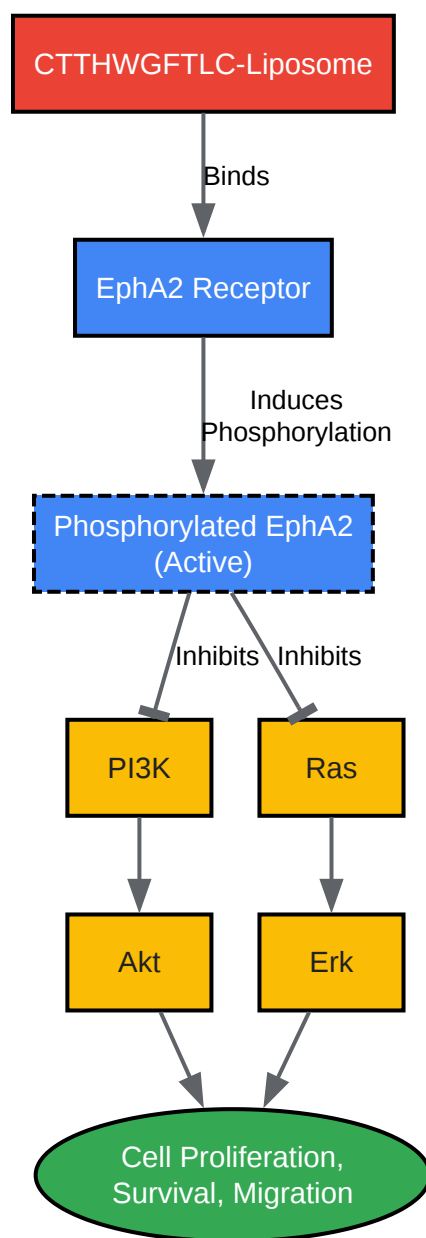
The EphA2 receptor, a member of the Eph receptor tyrosine kinase family, is frequently overexpressed in various cancers, including breast, lung, and prostate cancer, while having low expression in healthy adult tissues.[4][5] This differential expression makes EphA2 an attractive target for cancer-specific therapies. The peptide CTTHWGFTLC has been identified as a ligand that selectively binds to the ligand-binding domain of the EphA2 receptor, mimicking the activity of its natural ligand, ephrin-A1.[4][6]

This application note provides a comprehensive protocol for the preparation, purification, and characterization of CTTHWGFTLC-conjugated liposomes. The methodology details the formation of liposomes using the thin-film hydration technique, followed by covalent conjugation of the targeting peptide via a maleimide-thiol reaction.<sup>[7][8]</sup> Standard protocols for physicochemical characterization and in vitro evaluation are also provided to ensure the development of a potent and targeted drug delivery system.

## Experimental Workflow

The overall process involves the preparation of maleimide-functionalized liposomes, conjugation with the targeting peptide, purification, and subsequent characterization and evaluation.





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## Contact

Address: 3281 E Guasti Rd

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Phone: (601) 213-4426

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